molecular formula C27H28N4O3 B11605699 2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11605699
M. Wt: 456.5 g/mol
InChI Key: VMPAOYKJFIBXFS-OEAKJJBVSA-N
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Description

2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrole ring, an imidazolidinone moiety, and an acetamide group, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials may include 2,4-dimethylphenyl derivatives, pyrrole, and imidazolidinone precursors. Common synthetic routes may involve:

    Formation of the Pyrrole Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imidazolidinone Moiety: This can be achieved through condensation reactions with suitable reagents.

    Final Coupling Reaction: The final step may involve coupling the pyrrole and imidazolidinone intermediates with the acetamide group under specific conditions such as the presence of catalysts or specific solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-chlorophenyl)acetamide
  • 2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-[(4E)-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide lies in its specific structural features, which may confer distinct chemical properties and biological activities compared to similar compounds. These features can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

2-[(4E)-4-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H28N4O3/c1-16-6-9-22(10-7-16)28-25(32)15-30-26(33)23(29-27(30)34)14-21-13-19(4)31(20(21)5)24-11-8-17(2)12-18(24)3/h6-14H,15H2,1-5H3,(H,28,32)(H,29,34)/b23-14+

InChI Key

VMPAOYKJFIBXFS-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=C(C=C(C=C4)C)C)C)/NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=C(C=C(C=C4)C)C)C)NC2=O

Origin of Product

United States

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